molecular formula C30H29ClN6O2 B11417785 1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(2-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(2-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B11417785
M. Wt: 541.0 g/mol
InChI Key: GGIXPVHRAFLLFB-UHFFFAOYSA-N
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Description

1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(2-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a benzylpiperazine moiety, and a chlorophenyl group. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(2-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazoloquinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylpiperazine Moiety: This step involves the nucleophilic substitution of a suitable benzyl halide with piperazine.

    Attachment of the Chlorophenyl Group: This can be done via a Friedel-Crafts alkylation reaction using a chlorophenyl derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(2-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated derivatives and strong nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction may produce reduced triazoloquinazoline derivatives.

Scientific Research Applications

1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(2-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(2-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(2-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinoxaline
  • 1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(2-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]pyrimidine

Uniqueness

The uniqueness of 1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(2-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one lies in its specific structural features, which confer distinct chemical and biological properties. These include its ability to undergo diverse chemical reactions and its potential for various scientific research applications.

Properties

Molecular Formula

C30H29ClN6O2

Molecular Weight

541.0 g/mol

IUPAC Name

1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(2-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C30H29ClN6O2/c31-25-12-6-4-10-23(25)21-36-29(39)24-11-5-7-13-26(24)37-27(32-33-30(36)37)14-15-28(38)35-18-16-34(17-19-35)20-22-8-2-1-3-9-22/h1-13H,14-21H2

InChI Key

GGIXPVHRAFLLFB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=CC=C6Cl

Origin of Product

United States

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